3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide is a complex organic compound with a unique structure that combines elements of quinazoline, furan, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include urea, anthranilic acid esters, and potassium cyanate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores, such as 2,4-dioxo-quinazoline-1-yl-acetic acids, share some structural similarities and may exhibit comparable biological activities.
Furan Derivatives: Furan-containing compounds, like furan-2-carboxylic acid derivatives, also share structural features and may have similar applications in medicinal chemistry.
Phenylcarbamoyl Derivatives: Compounds with phenylcarbamoyl groups, such as N-phenylcarbamoyl derivatives, may exhibit similar reactivity and biological properties.
Uniqueness
What sets 3-(1-{[(4-ethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide apart is its unique combination of quinazoline, furan, and phenyl groups. This structural diversity allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C26H26N4O5 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C26H26N4O5/c1-2-18-9-11-19(12-10-18)28-24(32)17-30-22-8-4-3-7-21(22)25(33)29(26(30)34)14-13-23(31)27-16-20-6-5-15-35-20/h3-12,15H,2,13-14,16-17H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
ALQICBUZOFMLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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